molecular formula C9H10BrFN2 B13910633 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine

4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine

Cat. No.: B13910633
M. Wt: 245.09 g/mol
InChI Key: PCJRTWIKDIDVDD-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C9H11BrFN2. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline ring.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10BrFN2

Molecular Weight

245.09 g/mol

IUPAC Name

4-bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C9H10BrFN2/c10-7-4-13-3-6-5(7)1-2-8(11)9(6)12/h3-4,8-9H,1-2,12H2

InChI Key

PCJRTWIKDIDVDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NC=C2C(C1F)N)Br

Origin of Product

United States

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